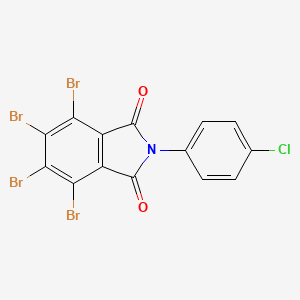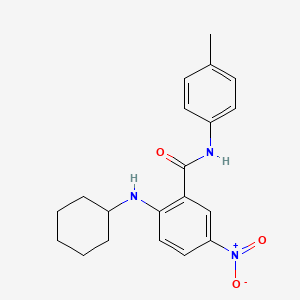![molecular formula C17H16N4O4S B12487927 N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12487927.png)
N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.
Thioether Formation: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxybenzyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core may also interact with DNA or proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with broad biological activity.
2-Mercaptobenzimidazole: Known for its antioxidant properties.
4-Methoxybenzylamine: A precursor in the synthesis of various pharmaceuticals.
Uniqueness
N-(4-methoxybenzyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group in the benzimidazole framework is relatively rare and may lead to unique interactions with biological targets.
Properties
Molecular Formula |
C17H16N4O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16N4O4S/c1-25-13-5-2-11(3-6-13)9-18-16(22)10-26-17-19-14-7-4-12(21(23)24)8-15(14)20-17/h2-8H,9-10H2,1H3,(H,18,22)(H,19,20) |
InChI Key |
MIQZNMYNARHLNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4R,7S)-3-hydroxy-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]benzoic acid](/img/structure/B12487844.png)
![N-{2-[(4-phenylcyclohexyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12487847.png)
![Butyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12487853.png)
![1,3-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12487858.png)

![methyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12487884.png)

![2-[7-(3,4-dimethoxyphenyl)-3-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12487907.png)
![5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12487918.png)
![2-[(2-Chloro-4-nitrophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B12487919.png)

![1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-methylbenzyl)piperazine](/img/structure/B12487933.png)
![2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione](/img/structure/B12487937.png)
![5-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12487938.png)
